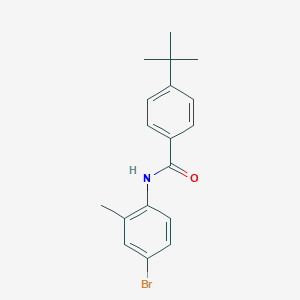

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

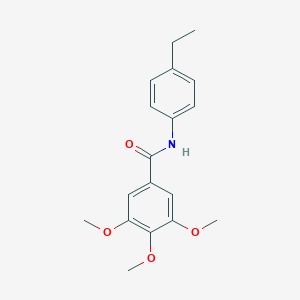

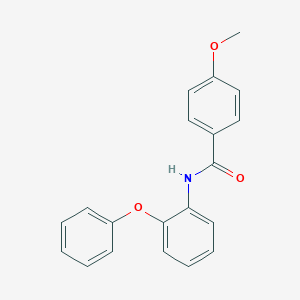

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide, also known as BMTB, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. BMTB is a small molecule that belongs to the class of benzamides, which are known to have various biological activities.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide exerts its biological activities by modulating the activity of GABA receptors. GABA receptors are ionotropic receptors that are responsible for inhibitory neurotransmission in the brain. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide enhances the activity of GABA receptors by binding to a specific site on the receptor, which results in an increase in chloride ion influx into the neuron. This increase in chloride ion influx hyperpolarizes the neuron, making it less likely to fire an action potential. This property of N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide makes it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.

Biochemical and Physiological Effects:

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide enhances the activity of GABA receptors and inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has anxiolytic and anticonvulsant effects in animal models. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide also has a high purity, which ensures reproducibility of experimental results. However, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to prepare stock solutions. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide also has a short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

For research on N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide include investigating its potential as a therapeutic agent, developing new benzamide derivatives, elucidating its anti-cancer mechanisms, and determining optimal dosage and administration routes.

Synthesis Methods

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide can be synthesized using a straightforward method involving the reaction of 4-bromo-2-methylbenzoic acid with tert-butylamine and thionyl chloride followed by reaction with ammonia. This method yields N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide as a white crystalline solid with a high purity.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been shown to enhance the activity of GABA receptors, which are important for regulating neuronal excitability. This property of N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide makes it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. In cancer research, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. This property of N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide makes it a potential candidate for the development of anti-cancer drugs. In drug discovery, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been used as a lead compound for the development of new benzamide derivatives with improved biological activities.

properties

Molecular Formula |

C18H20BrNO |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide |

InChI |

InChI=1S/C18H20BrNO/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |

InChI Key |

QHWIUASXIFNGNU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)